
3'-Adenylicacid, disodium salt (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Adenylicacid, disodium salt (8CI,9CI) is a chemical compound with the molecular formula C10H14N5O7P.2Na. It is also known as disodium 3’-adenylic acid. This compound is a nucleotide, which is a fundamental building block of nucleic acids such as DNA and RNA. It plays a crucial role in various biological processes, including energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylicacid, disodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphorus oxychloride in the presence of a base, followed by neutralization with sodium hydroxide to yield the disodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3’-Adenylicacid, disodium salt can be achieved through enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce 3’-adenylic acid, which is then converted to its disodium salt form. This method is advantageous due to its specificity and efficiency.
化学反应分析
Types of Reactions
3’-Adenylicacid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine monophosphate (AMP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Adenosine monophosphate (AMP)
Reduction: Adenosine
Substitution: Various substituted nucleotides depending on the nucleophile used.
科学研究应用
3’-Adenylicacid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleic acid analogs.
Biology: It plays a role in studying cellular processes such as signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of flavor enhancers and food additives.
作用机制
The mechanism of action of 3’-Adenylicacid, disodium salt involves its role as a nucleotide. It participates in various biochemical pathways, including:
Energy Transfer: It is involved in the formation of adenosine triphosphate (ATP), which is a key energy carrier in cells.
Signal Transduction: It acts as a secondary messenger in signal transduction pathways, transmitting signals from cell surface receptors to intracellular targets.
相似化合物的比较
Similar Compounds
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
Uniqueness
3’-Adenylicacid, disodium salt is unique due to its specific role in biochemical pathways and its ability to form stable disodium salts. This stability makes it particularly useful in industrial applications where consistent performance is required.
属性
分子式 |
C10H12N5O7P-2 |
|---|---|
分子量 |
345.21 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-phosphonatooxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/p-2/t4-,6+,9-,10+/m1/s1 |
InChI 键 |
JKCVNQHSQHDWBP-TWJUVVLDSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)([O-])[O-])O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)([O-])[O-])O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
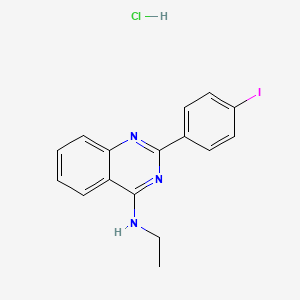
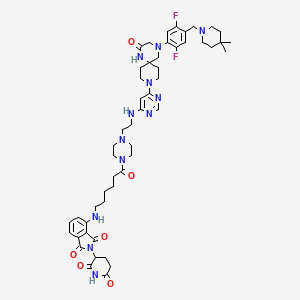
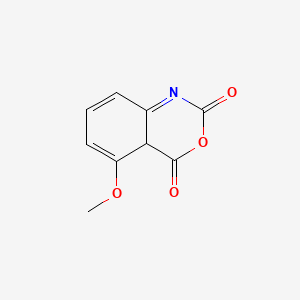
![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)
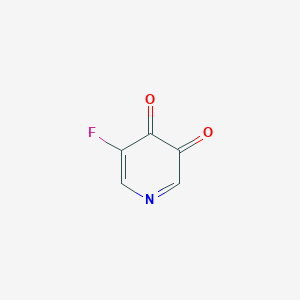


![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
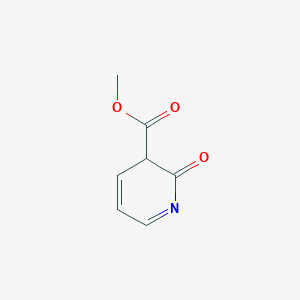

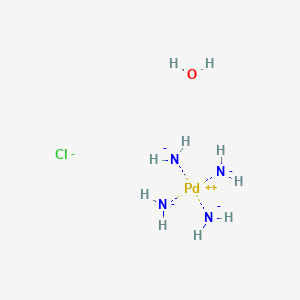
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
